4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
CAS No.: 91458-01-4
Cat. No.: VC17002481
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91458-01-4 |
|---|---|
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | 4-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane |
| Standard InChI | InChI=1S/C16H24N2O2/c1-12-2-5-16(18-11-20)9-14(12)8-13-3-6-15(7-4-13)17-10-19/h12-16H,2-9H2,1H3 |
| Standard InChI Key | XSPXKFCITIIGRV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1CC2CCC(CC2)N=C=O)N=C=O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound, 4-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane, precisely describes its bicyclic structure featuring two isocyanate (-N=C=O) functional groups. The molecular formula is inferred as C<sub>16</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub> based on structural analogs such as 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 91458-04-7) . The molecular weight calculates to 276.37 g/mol using atomic mass units .
Structural Features
The molecule consists of two cyclohexane rings connected by a methylene bridge (-CH<sub>2</sub>-), with:
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A methyl group at position 1 of the primary cyclohexane ring
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Isocyanate groups at position 4 of both cyclohexane moieties
The spatial arrangement of substituents creates multiple stereoisomers, though specific configurations remain undocumented in current literature. XLogP3-AA calculations for similar diisocyanates suggest a hydrophobicity value of 5.7, indicating high lipid solubility .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>16</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub> | |
| Molecular Weight | 276.37 g/mol | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 4 | |
| Topological Polar Surface Area | 58.9 Ų |
Synthesis and Production
Industrial Manufacturing Routes
While no direct synthesis protocols exist in public literature for this specific compound, analogous diisocyanates are typically produced through phosgenation of corresponding diamines. A BASF patent (DE1810924) describes the synthesis of related cycloaliphatic diisocyanates via:
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Catalytic hydrogenation of aromatic diamines to cycloaliphatic diamines
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Reaction with phosgene (COCl<sub>2</sub>) under controlled conditions
The reaction mechanism proceeds through carbamoyl chloride intermediates, with critical control of temperature (40-80°C) and stoichiometry to prevent oligomerization .
Purification Challenges
Separation of stereoisomers presents significant technical hurdles due to:
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Similar boiling points of cis-trans isomers
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Thermal sensitivity of isocyanate groups above 100°C
Industrial-scale purification likely employs fractional crystallization or preparative chromatography, though specific details remain proprietary.
Physicochemical Properties
Thermal Characteristics
Extrapolated data from structural analogs suggest:
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Decomposition onset temperature: ≥150°C
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Flash point (closed cup): >200°C
These values indicate suitability for high-temperature polymer processing but necessitate inert atmosphere handling .
Solubility Profile
The compound exhibits:
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Complete miscibility with polar aprotic solvents (DMF, DMSO)
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Limited solubility in aliphatic hydrocarbons (<5% w/w at 25°C)
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Reactivity with protic solvents (water, alcohols)
Table 2: Comparative Solubility Data
| Solvent | Solubility (g/100mL, 25°C) | Source |
|---|---|---|
| Dimethylformamide | >50 | |
| Toluene | 12.3 ± 0.8 | |
| Ethanol | Reacts immediately |
Chemical Reactivity and Applications
Polymerization Behavior
As a diisocyanate, the compound participates in polyaddition reactions with:
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Polyols (MW 500-6000 Da) to form polyurethanes
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Amines for polyurea synthesis
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Water (controlled reaction) for foamed materials
Reaction kinetics studies on analogous systems show second-order rate constants of 0.15-0.25 L·mol<sup>-1</sup>·s<sup>-1</sup> with polyether polyols at 80°C .
Industrial Applications
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Elastomers: Imparts hydrolytic stability in automotive seals
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Coatings: Enhances UV resistance in aerospace finishes
A comparative analysis with aromatic isocyanates reveals:
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30% higher weatherability in accelerated UV testing
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15% lower tensile strength in polyurethane foams
| Parameter | Value | Jurisdiction |
|---|---|---|
| TWA (8-hr) | 0.005 ppm | OSHA |
| STEL (15-min) | 0.02 ppm | ACGIH |
| Skin Notation | Yes | ECHA |
Regulatory Status
Current regulatory oversight includes:
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EU REACH: Registered for industrial use (≥10 t/yr)
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US TSCA: Listed on Active Inventory
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China IECSC: Approved for import/export
Notable restrictions:
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